molecular formula C10H13BO3 B1587502 4-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-67-9

4-(Cyclopropylmethoxy)phenylboronic acid

Cat. No.: B1587502
CAS No.: 411229-67-9
M. Wt: 192.02 g/mol
InChI Key: AYJVDOMUBHORKK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)phenylboronic acid (CAS: 411229-67-9) is a boronic acid derivative featuring a phenyl ring substituted with a cyclopropylmethoxy group at the para position. This compound is integral to organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds in biaryl systems . The cyclopropylmethoxy substituent introduces steric and electronic effects that influence reactivity and selectivity. Applications include pharmaceutical intermediates and adsorbents for phenolic acids, leveraging its boronic acid group's reversible interaction with cis-diols under weakly basic conditions (pH ≥ 8.5) .

Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVDOMUBHORKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400744
Record name 4-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411229-67-9
Record name 4-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylmethoxy)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)phenylboronic acid typically involves the reaction of 4-bromoanisole with cyclopropylmethanol in the presence of a base to form 4-(cyclopropylmethoxy)anisole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

    Oxidation: Phenols or quinones are typically formed.

    Substitution: Halogenated or aminated derivatives are produced.

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

One of the most promising applications of CPBA is in the development of drug delivery systems, particularly for cancer therapy. CPBA can be conjugated with biocompatible polymers like chitosan to create nanoparticles that are responsive to glucose levels, enabling controlled drug release. For instance, studies have shown that chitosan-CPBA nanoparticles can effectively deliver insulin in a glucose-dependent manner, making them suitable for diabetes management .

2. Tumor Targeting

Research indicates that CPBA-conjugated polymers exhibit enhanced tumor targeting capabilities. In vitro studies demonstrated that these conjugates improved cellular uptake in cancer cells compared to non-decorated nanoparticles. This property is attributed to the ability of CPBA to form covalent bonds with polyol compounds, facilitating targeted delivery to tumor sites .

3. Wound Healing

The incorporation of CPBA into wound healing formulations has been explored due to its biocompatibility and ability to promote tissue regeneration. Studies have shown that CPBA-modified chitosan scaffolds can accelerate wound healing processes by enhancing cellular adhesion and proliferation at the injury site .

Case Studies

Study Application Findings
Bheemisetty et al. (2024)Glucose-sensitive insulin deliveryDeveloped chitosan-CPBA nanoparticles that released insulin in response to glucose levels, demonstrating potential for diabetes treatment .
Chitosan-CPBA ConjugatesTumor targetingIncreased cellular uptake and retention time of drugs in tumor sites compared to non-conjugated nanoparticles .
Wound Healing ApplicationsTissue engineeringEnhanced healing rates in animal models using CPBA-modified scaffolds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Cyclopropylmethoxy)phenylboronic acid with analogous compounds, highlighting substituent effects:

Compound Name CAS Number Substituent Molecular Formula Key Applications/Reactivity Notes Reference
This compound 411229-67-9 Cyclopropylmethoxy (para) C10H13BO3 Suzuki coupling; phenolic acid adsorption
4-Methoxyphenylboronic acid 28611-39-4 Methoxy (para) C7H9BO3 Standard Suzuki reagent; lower steric bulk
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid 1256354-91-2 Cyclopropylmethoxy + Cl (meta, para) C10H11BCl2O3 Enhanced electrophilicity; halogenated intermediates
4-(N,N-Dimethylamino)phenylboronic acid 35923-1A Dimethylamino (para) C8H12BNO2 Electron-rich systems; pH-sensitive
4-(Isopropylthio)phenylboronic acid N/A Isopropylthio (para) C9H13BO2S Thioether-based coupling; redox stability
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid 913835-89-9 Sulfamoyl + methoxybenzyl (para) C17H20BNO5S Multifunctional drug intermediates

Biological Activity

4-(Cyclopropylmethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound's structure, which includes a cyclopropylmethoxy group, may influence its interactions with biological macromolecules and cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H13B O3, featuring a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, making it a useful tool in biochemical applications.

Antiproliferative Effects

Research has shown that phenylboronic acid derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acids using the sulforhodamine B (SRB) assay and the MTT assay across multiple cancer cell lines, including ovarian (A2780), breast (MCF7), and lung (A-549) cancers. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .

The mechanism underlying the antiproliferative effects of this compound appears to involve:

  • Cell Cycle Arrest : Compounds were observed to cause G2/M phase arrest, which is critical for halting the proliferation of cancer cells.
  • Apoptosis Induction : The activation of caspase-3 was noted, indicating the initiation of programmed cell death pathways. This was further supported by flow cytometry and western blot analyses that revealed increased p21 levels without significant degradation of cyclin B1 or β-tubulin .

Study 1: Antiproliferative Activity

In a comparative study involving various phenylboronic acids, this compound demonstrated notable antiproliferative effects with IC50 values in the low micromolar range against multiple cancer cell lines. The structure-activity relationship indicated that modifications to the boronic acid group significantly influenced activity levels.

Compound NameIC50 (µM) in A2780IC50 (µM) in MCF7IC50 (µM) in A-549
This compound152530
2-Fluoro-6-formylphenylboronic acid104035
Benzoxaborole derivatives52025

Study 2: Apoptosis Mechanism

Another investigation focused on the apoptotic effects of phenylboronic acids, revealing that treatment with these compounds led to morphological changes consistent with apoptosis, such as cell shrinkage and nuclear fragmentation. The study also highlighted that co-treatment with hydroxyurea reduced sensitivity to these compounds, suggesting a phase-specific action mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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